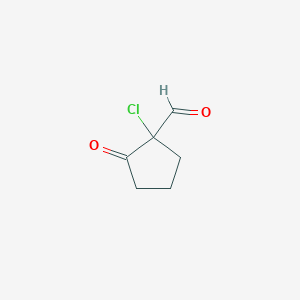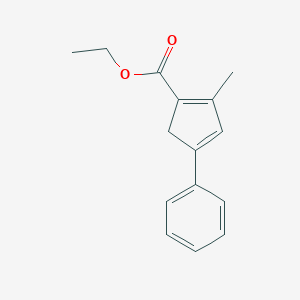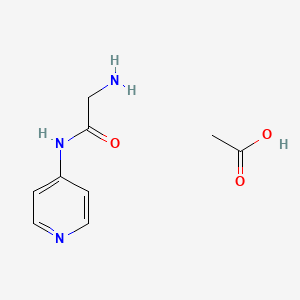
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate is a chemical compound with the molecular formula C7H9N3O. It is also known as N-(4-Aminopyridin-2-yl)acetamide. This compound is of interest due to its unique structure, which includes both an acetamide and a pyridine ring, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-amino-N-4-pyridinyl-, monoacetate typically involves the reaction of 2-amino-4-pyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-amino-4-pyridine+acetic anhydride→N-(4-Aminopyridin-2-yl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Acetamide, 2-amino-N-4-pyridinyl-, monoacetate involves its interaction with specific molecular targets. The compound can inhibit the action of certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the expression of the aliphatic amidase operon by interacting with regulatory proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Amino-3-pyridinyl)-acetamide Hydrochloride
- N-(2-Aminoethyl)acetamide
- Phenoxy acetamide derivatives
Uniqueness
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate is unique due to its specific structure, which combines an acetamide group with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Propriétés
Numéro CAS |
137888-65-4 |
|---|---|
Formule moléculaire |
C9H13N3O3 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
acetic acid;2-amino-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C7H9N3O.C2H4O2/c8-5-7(11)10-6-1-3-9-4-2-6;1-2(3)4/h1-4H,5,8H2,(H,9,10,11);1H3,(H,3,4) |
Clé InChI |
IVAFKBAMENWCRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CN=CC=C1NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


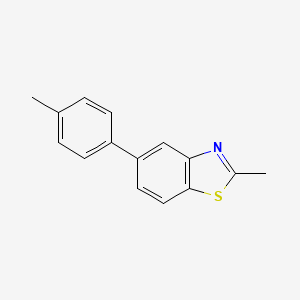
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
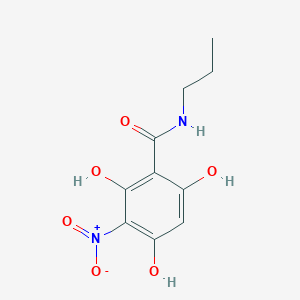
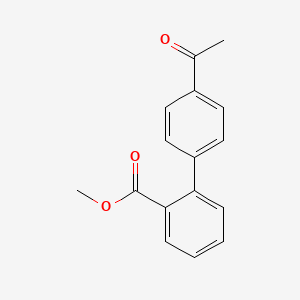
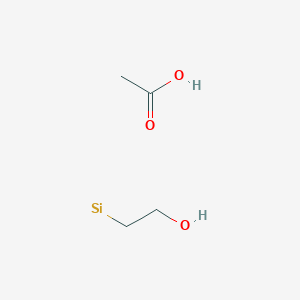
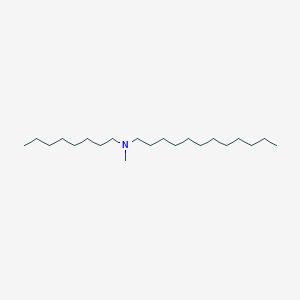
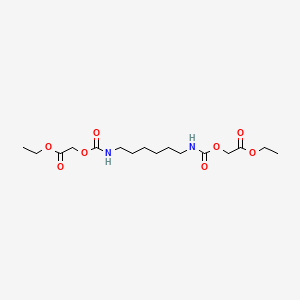

![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
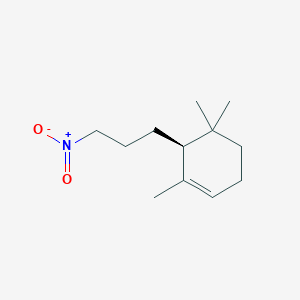
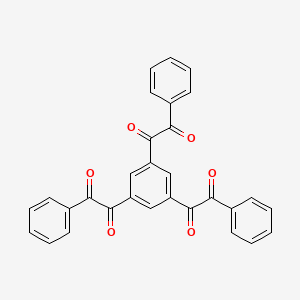
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
